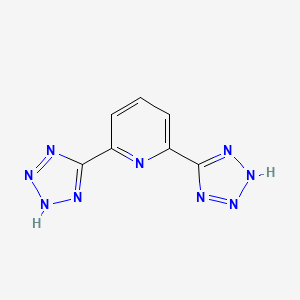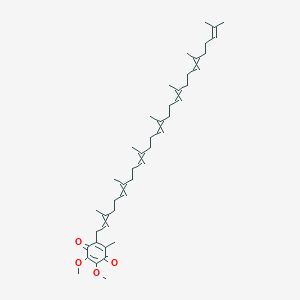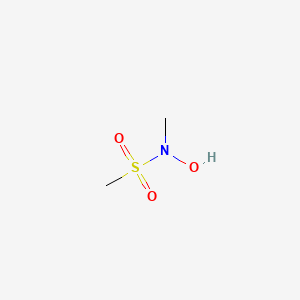
2,6-Bis(tetrazolyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(2H-tetrazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two tetrazole groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(2H-tetrazol-5-yl)pyridine typically involves the reaction of 2,6-pyridinedicarbonitrile with sodium azide in the presence of ammonium chloride and lithium chloride in anhydrous dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then cooled, and the product is precipitated by acidification with hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for 2,6-bis(2H-tetrazol-5-yl)pyridine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-bis(2H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The tetrazole groups can participate in nucleophilic substitution reactions.
Coordination Reactions: The compound can form coordination complexes with transition metals, which are of interest in materials science and catalysis.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of the tetrazole groups.
Ammonium Chloride and Lithium Chloride: Facilitate the formation of the tetrazole rings.
Dimethylformamide (DMF): A solvent that provides a suitable medium for the reaction.
Major Products Formed
The primary product of interest is 2,6-bis(2H-tetrazol-5-yl)pyridine itself. depending on the reaction conditions and reagents used, various coordination complexes and substituted derivatives can also be synthesized.
Aplicaciones Científicas De Investigación
2,6-bis(2H-tetrazol-5-yl)pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-bis(2H-tetrazol-5-yl)pyridine primarily involves its ability to coordinate with metal ions. The tetrazole groups and the pyridine ring provide multiple coordination sites, allowing the compound to form stable complexes. These complexes can then participate in various catalytic and biological processes, depending on the metal ion and the specific application .
Comparación Con Compuestos Similares
Similar Compounds
2,5-bis(2H-tetrazol-5-yl)pyridine: Similar structure but with tetrazole groups at the 2 and 5 positions.
2-(1H-tetrazol-5-yl)pyridine: Contains a single tetrazole group at the 2 position.
2,6-bis(benzimidazol-2-yl)pyridine: Features benzimidazole groups instead of tetrazole groups.
Uniqueness
2,6-bis(2H-tetrazol-5-yl)pyridine is unique due to the presence of two tetrazole groups at the 2 and 6 positions, which enhances its ability to form stable coordination complexes. This structural feature makes it particularly valuable in materials science and catalysis applications.
Propiedades
Fórmula molecular |
C7H5N9 |
|---|---|
Peso molecular |
215.18 g/mol |
Nombre IUPAC |
2,6-bis(2H-tetrazol-5-yl)pyridine |
InChI |
InChI=1S/C7H5N9/c1-2-4(6-9-13-14-10-6)8-5(3-1)7-11-15-16-12-7/h1-3H,(H,9,10,13,14)(H,11,12,15,16) |
Clave InChI |
JNFNAWKHINCFOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C2=NNN=N2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13979532.png)





![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide](/img/structure/B13979581.png)


![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)
![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)


